IRS1-derived peptide
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Overview
Description
The IRS1-derived peptide is a biologically active peptide fragment derived from the insulin receptor substrate-1. This peptide contains a sequence motif known to bind to specific domains on the phosphoinositide 3-kinase subunit, playing a crucial role in insulin signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The IRS1-derived peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for stability and storage .
Chemical Reactions Analysis
Types of Reactions
The IRS1-derived peptide primarily undergoes phosphorylation reactions. It can be phosphorylated on serine, threonine, and tyrosine residues in response to stimulation by insulin, insulin-like growth factor 1, and interleukin 4 .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and specific kinases such as casein kinase II.
Oxidation and Reduction: These reactions are less common for peptides but can occur under specific conditions involving oxidizing or reducing agents.
Major Products
The major products formed from these reactions are phosphorylated derivatives of the this compound, which play a role in downstream signaling pathways .
Scientific Research Applications
The IRS1-derived peptide has significant applications in scientific research, particularly in the fields of biology and medicine:
Diabetes Research: It is used to study insulin signaling pathways and the mechanisms of insulin resistance, which are crucial for understanding and treating type 2 diabetes mellitus.
Cancer Research: The peptide is also employed in cancer research to investigate the role of insulin signaling in tumor growth and metabolism.
Drug Development: It serves as a model compound for developing new therapeutic agents targeting insulin signaling pathways.
Mechanism of Action
The IRS1-derived peptide exerts its effects by binding to the SH2 domains of the phosphoinositide 3-kinase subunit. This interaction leads to the activation of the phosphoinositide 3-kinase pathway, which is essential for various cellular processes, including glucose uptake and metabolism . The peptide also enhances insulin sensitivity by increasing the stability of the insulin receptor substrate-1 .
Comparison with Similar Compounds
Similar Compounds
Insulin receptor substrate-2-derived peptide: Similar in function but derived from a different substrate.
Phosphoinositide 3-kinase-derived peptides: These peptides also interact with the phosphoinositide 3-kinase pathway but have different sequence motifs and binding affinities.
Uniqueness
The IRS1-derived peptide is unique due to its specific sequence motif that allows it to bind effectively to the phosphoinositide 3-kinase subunit, making it a valuable tool for studying insulin signaling and related pathways .
Properties
Molecular Formula |
C63H108N20O19S2 |
---|---|
Molecular Weight |
1513.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1 |
InChI Key |
DVZVSUYRTSHMRT-CTGKIOEPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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